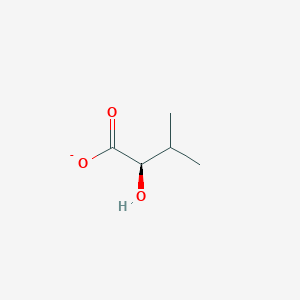
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate is a derivative of the amino acid L-3,4-dihydroxyphenylalanine (DOPA). This compound is characterized by the presence of an acetyl group and an ethyl ester group, which modify the chemical properties and potential applications of the parent molecule. This compound is of interest in various fields, including biochemistry, pharmacology, and materials science, due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the acetylation of DOPA followed by esterification. One common method is the reaction of DOPA with acetic anhydride to form N-acetyl-DOPA, which is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction conditions often require heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or silica chloride may be employed to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions are particularly significant, as they can lead to the formation of quinone derivatives and other oxidation products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and catechol oxidases.
Reduction: Reducing agents such as sodium borohydride can be used to reduce quinone derivatives back to their original forms.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of various substituted derivatives.
Major Products
The major products formed from these reactions include quinone derivatives, which are important intermediates in various biochemical processes .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can undergo oxidation to form quinone derivatives, which can then participate in crosslinking reactions. These reactions are catalyzed by enzymes such as catechol oxidases and involve the formation of covalent bonds between the quinone and other molecules . This process is important in the formation of structural matrices in biological systems.
Comparación Con Compuestos Similares
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
N-Acetyldopamine: Unlike this compound, N-Acetyldopamine does not undergo the same oxidation reactions to form quinone derivatives.
N-Acetyldopamide: This compound is similar in structure but differs in its reactivity and the types of crosslinks it forms.
3,4-Dihydroxyphenylpropanoic acid: This compound undergoes similar oxidation reactions but has different applications and properties.
This compound is unique in its ability to form a variety of crosslinks, making it valuable in both biological and industrial contexts.
Propiedades
Número CAS |
133083-16-6 |
|---|---|
Fórmula molecular |
C13H15NO5 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO5/c1-3-19-13(18)10(14-8(2)15)6-9-4-5-11(16)12(17)7-9/h4-7,16-17H,3H2,1-2H3,(H,14,15)/b10-6- |
Clave InChI |
MTXVNBTUWDJENO-POHAHGRESA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)NC(=O)C |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)O)O)/NC(=O)C |
SMILES canónico |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)NC(=O)C |
Sinónimos |
N-acetyl-alpha, beta-dehydro-3,4-dihydroxyphenylalanine ethyl ester N-acetyl-delta-DOPA ethyl ester NAc-delta-DEE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


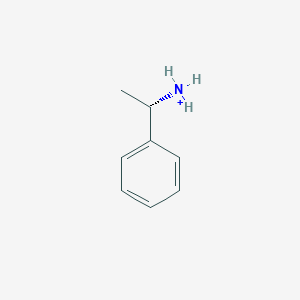
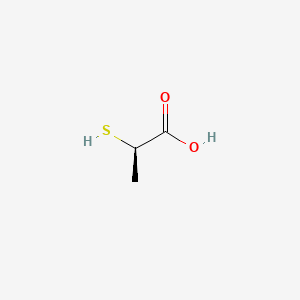
![[(s)-3-Oxocyclohexyl]acetic acid](/img/structure/B1240286.png)

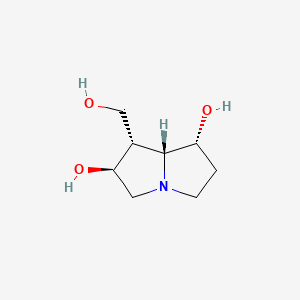
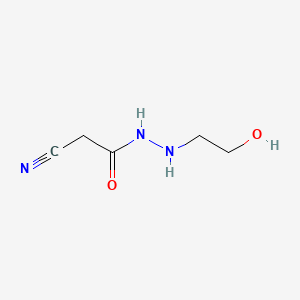
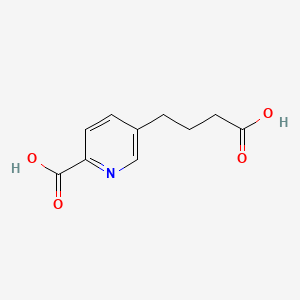
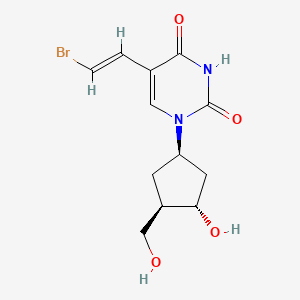
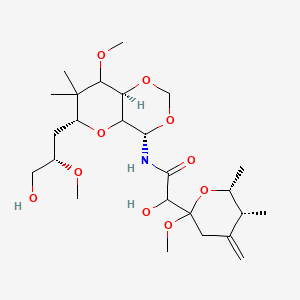
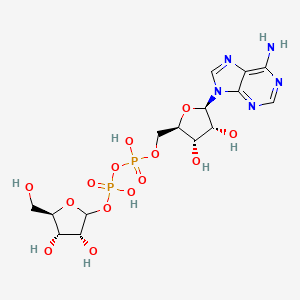
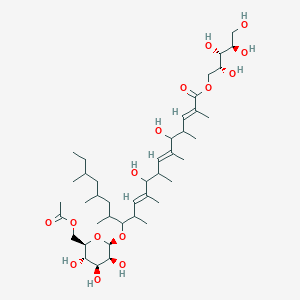
![5-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrazin-6-one](/img/structure/B1240306.png)
